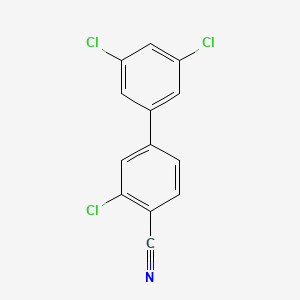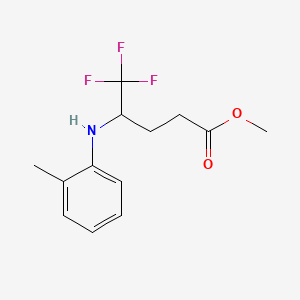
(1S,3S)-3-Methoxy-N-Methylcyclopentan-1-Amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,3S)-3-Methoxy-N-Methylcyclopentan-1-Amine is a chiral organic compound with significant interest in various scientific fields. Its unique structure, characterized by the presence of a methoxy group and a methylamine group on a cyclopentane ring, makes it a valuable subject for research in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3S)-3-Methoxy-N-Methylcyclopentan-1-Amine typically involves the following steps:
Starting Material: The synthesis begins with cyclopentanone, which undergoes a series of reactions to introduce the methoxy and methylamine groups.
Amination: The methylamine group is introduced via reductive amination, where the intermediate ketone reacts with methylamine in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize advanced catalytic systems and optimized reaction conditions to ensure high purity and scalability.
Chemical Reactions Analysis
Types of Reactions
(1S,3S)-3-Methoxy-N-Methylcyclopentan-1-Amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Nucleophilic substitution reactions can replace the methoxy or methylamine groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium methoxide (NaOMe) or methyl iodide (CH3I) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopentanone derivatives, while reduction can produce cyclopentanol derivatives.
Scientific Research Applications
(1S,3S)-3-Methoxy-N-Methylcyclopentan-1-Amine has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical studies to understand enzyme interactions and metabolic pathways.
Medicine: Research explores its potential as a pharmaceutical intermediate for developing new drugs.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (1S,3S)-3-Methoxy-N-Methylcyclopentan-1-Amine involves its interaction with molecular targets such as enzymes or receptors. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. Specific pathways involved may include signal transduction or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
(1R,3R)-3-Methoxy-N-Methylcyclopentan-1-Amine: A stereoisomer with different spatial arrangement.
Cyclopentamine: A structurally related compound lacking the methoxy group.
Methoxycyclopentane: Similar structure but without the amine group.
Uniqueness
(1S,3S)-3-Methoxy-N-Methylcyclopentan-1-Amine is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its chiral nature allows for enantioselective interactions, making it valuable for studying stereochemical effects in various reactions and applications.
Properties
IUPAC Name |
(1S,3S)-3-methoxy-N-methylcyclopentan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-8-6-3-4-7(5-6)9-2/h6-8H,3-5H2,1-2H3/t6-,7-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAPFZBJQSMUMBG-BQBZGAKWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCC(C1)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@H]1CC[C@@H](C1)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-methoxyimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B572657.png)
![7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B572659.png)
![2',4,4'-Trifluoro-[1,1'-biphenyl]-3-amine](/img/structure/B572660.png)


![Diethyl 2,3-dihydrobenzo[b][1,4]dioxin-6-ylphosphonate](/img/structure/B572665.png)
![N-[(4-Chlorophenyl)(3-fluorophenyl)methyl]acetamide](/img/structure/B572667.png)
![Ethyl 5-hydroxy-8-isopropyl-7-oxo-2-phenyl-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B572669.png)

![(3R,7AR)-3-(tert-butyl)-7a-vinyldihydropyrrolo[1,2-c]oxazole-1,5(3H,6H)-dione](/img/structure/B572673.png)


